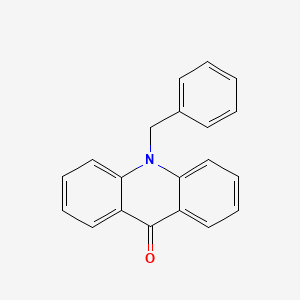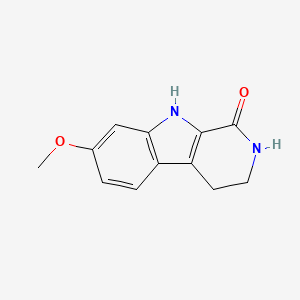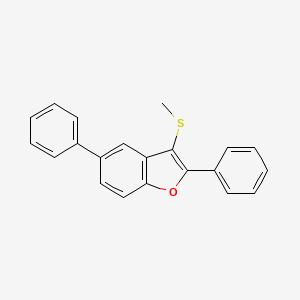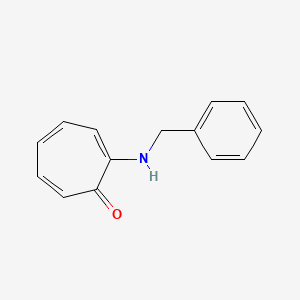![molecular formula C12H21N3 B14172689 Pyridine, 2-[1-amino-3-(diethylamino)propyl]- CAS No. 16273-79-3](/img/structure/B14172689.png)
Pyridine, 2-[1-amino-3-(diethylamino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine is an organic compound with the molecular formula C13H21N3 It is a derivative of pyridine and is characterized by the presence of two ethyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine typically involves the reaction of pyridine-2-carboxaldehyde with diethylamine and 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine N-oxide.
Reduction: Formation of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine derivatives with reduced functional groups.
Substitution: Formation of substituted N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine compounds.
Wissenschaftliche Forschungsanwendungen
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with various metals, which can be used in catalytic reactions.
Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against certain bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’,N’-dimethyl-1-pyridin-2-ylpropane-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.
N’,N’-diethyl-1-pyridin-2-ylbutane-1,4-diamine: Similar structure but with a butane backbone instead of propane.
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine N-oxide: Oxidized form of the compound.
Uniqueness
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both pyridine and diethylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
16273-79-3 |
|---|---|
Molekularformel |
C12H21N3 |
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
N',N'-diethyl-1-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c1-3-15(4-2)10-8-11(13)12-7-5-6-9-14-12/h5-7,9,11H,3-4,8,10,13H2,1-2H3 |
InChI-Schlüssel |
PIYDNWVOQQTDJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)




![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)


![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)

![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
